molecular formula C13H15N3O3S2 B2565346 4-(N,N-dimethylsulfamoyl)-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207003-10-8

4-(N,N-dimethylsulfamoyl)-N-(3-methylisothiazol-5-yl)benzamide

Cat. No. B2565346
CAS RN: 1207003-10-8
M. Wt: 325.4
InChI Key: IBVIZZYOXVWVEM-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(3-methylisothiazol-5-yl)benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a sulfonamide derivative and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

  • Synthesis and Characterization of New Schiff Bases : A study focused on synthesizing new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde, examining their effects on enzyme activities. These compounds showed inhibitory effects on cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies providing insights into the binding interactions (Alyar et al., 2019).

Synthesis of Novel Compounds with Potential Therapeutic Applications

  • Anticancer Evaluation of Benzamide Derivatives : A study explored the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, evaluating their anticancer activity against various human cancer cell lines. Several compounds exhibited promising anticancer activity, with further investigations into their mechanisms of action through molecular docking studies (Tiwari et al., 2017).

Development of New Synthetic Methodologies

  • Microwave-Assisted Synthesis of Antitubercular Compounds : This research involved the synthesis of novel derivatives with potential anti-tubercular activity using ultrasound-assisted methods. The study highlights the efficiency of green chemistry tools in synthesizing compounds with significant biological activities (Nimbalkar et al., 2018).

Computational Studies and Mechanism Elucidation

  • Novel Synthesis Routes with Anti-Influenza Activity : This study describes a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. The synthesized compounds were evaluated in vitro, with some showing significant antiviral activities (Hebishy et al., 2020).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVIZZYOXVWVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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